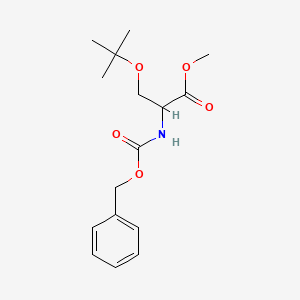
CID 97079
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 97079 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been extensively studied, making it a subject of interest in fields such as chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 97079 involves several steps, each requiring specific conditions to ensure the desired product is obtained. One common synthetic route includes the reaction of precursor compounds under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reaction and improve yield. For example, the reaction might involve heating the precursors in the presence of a palladium catalyst and an organic solvent at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process typically involves the same basic steps as the laboratory synthesis but on a much larger scale. Industrial production also incorporates advanced techniques such as distillation and crystallization to purify the final product. The use of automated systems and real-time monitoring ensures consistent quality and high efficiency.
化学反应分析
Types of Reactions
CID 97079 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur in acidic or basic media and require controlled temperatures.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are often carried out in anhydrous solvents to prevent unwanted side reactions.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other functional groups. Common reagents include halogenating agents like chlorine or bromine and alkylating agents such as alkyl halides.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of this compound might yield a ketone or aldehyde, while reduction could produce an alcohol
科学研究应用
CID 97079 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it an ideal candidate for studying reaction mechanisms and developing new synthetic methods.
In biology, this compound is used in the development of pharmaceuticals and as a probe for studying biological processes. Its ability to interact with specific biomolecules allows researchers to investigate cellular pathways and identify potential drug targets.
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases. Its unique properties enable it to modulate biological pathways and exhibit potent biological activity.
In industry, this compound is used in the production of advanced materials and as a catalyst in chemical processes. Its versatility and efficiency make it a valuable component in manufacturing high-performance products.
作用机制
The mechanism of action of CID 97079 involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a crucial role in biological processes. By binding to these targets, this compound can modulate their activity and influence cellular pathways.
The compound’s effects are mediated through various pathways, depending on the specific target. For example, it might inhibit an enzyme involved in a metabolic pathway, leading to a decrease in the production of a particular metabolite. Alternatively, it could activate a receptor, triggering a signaling cascade that results in a physiological response.
相似化合物的比较
CID 97079 can be compared with other similar compounds to highlight its unique properties. Similar compounds might include those with analogous structures or functional groups that exhibit comparable reactivity and applications.
Similar Compounds: Examples of similar compounds include CID 2244 (aspirin), CID 5161 (salicylsalicylic acid), and CID 3715 (indomethacin). Each of these compounds shares structural similarities with this compound but differs in specific functional groups or molecular arrangements.
Uniqueness: What sets this compound apart is its specific combination of stability, reactivity, and biological activity. These properties make it particularly valuable in applications where other compounds might fall short. Its ability to participate in a wide range of reactions and interact with diverse molecular targets underscores its versatility and potential for innovation.
属性
InChI |
InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNPLDRVWHXGKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)S)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4Z)-4-(2-phenylhydrazinylidene)tetrahydrothiophen-3-yl]benzamide](/img/structure/B7795230.png)
![2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B7795236.png)
![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzamide](/img/structure/B7795243.png)

![5-chloro-4H-imidazo[4,5-b]pyridine](/img/structure/B7795257.png)

![(4E)-5-imino-4-[(4-methylphenyl)hydrazinylidene]-1,2-oxazol-3-amine](/img/structure/B7795286.png)
![Selenopheno[3,4-d][1,3]dithiole-2-thione](/img/structure/B7795292.png)

![(4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795304.png)
